![molecular formula C8H7FO B12579909 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or alter the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Bicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific biological pathways. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Lacks the fluorine atom, making it less reactive.
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and biological activity.
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile: Contains a nitrile group, which significantly changes its chemical properties.
Uniqueness
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7FO |
|---|---|
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C8H7FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3,7,10H,4H2 |
InChI-Schlüssel |
AEGSJPPXHAQZMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C1C=CC=C2F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
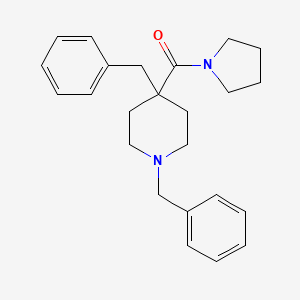
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
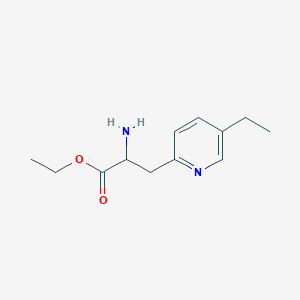
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
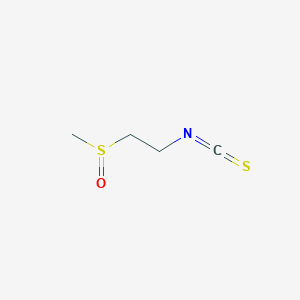
![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
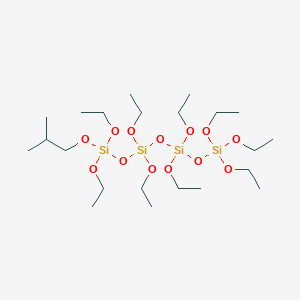
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
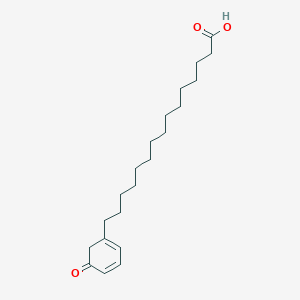
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
